

# Application Notes and Protocols for Cell Culture in Toxicological Studies

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## Compound of Interest

Compound Name: *Nickel dichloride hexahydrate*

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## Introduction: A Paradigm Shift in Toxicology

The landscape of toxicological research is undergoing a significant transformation, moving away from a primary reliance on animal models towards more sophisticated in vitro methodologies.[1] This evolution is driven by a confluence of ethical considerations, the high cost and time-consuming nature of animal studies, and the increasing recognition that interspecies differences can sometimes lead to misleading results.[2] Cell culture-based assays have emerged as powerful tools, offering a more rapid, cost-effective, and ethically sound approach to evaluating the safety of pharmaceuticals, chemicals, and consumer products.[1][3]

These in vitro systems allow for the controlled investigation of a substance's toxic potential at the cellular and molecular level, providing crucial insights into mechanisms of toxicity.[4] This guide provides a comprehensive overview of the application of cell culture techniques in modern toxicology, detailing the selection of appropriate cell models, foundational cytotoxicity and genotoxicity assays, and advanced high-throughput screening approaches. The protocols herein are designed to be self-validating, incorporating the necessary controls to ensure data integrity and reproducibility.

# Choosing the Right Cell Model: The Foundation of Predictive Toxicology

The predictive power of any in vitro toxicological study is fundamentally dependent on the choice of the cellular model. This decision should be guided by the specific research question, the target organ of toxicity, and the desired level of physiological relevance.

## Primary Cells vs. Immortalized Cell Lines

A critical initial consideration is whether to use primary cells or immortalized cell lines.

- Primary cells are isolated directly from living tissue and retain a high degree of physiological relevance, closely mimicking the functions of their tissue of origin.[5] This makes them invaluable for studying organ-specific toxicity and for personalized medicine applications.[6] However, they have a limited lifespan in culture, can be technically challenging to isolate, and may exhibit significant donor-to-donor variability.[5]
- Immortalized cell lines are derived from primary cells that have undergone genetic modifications to allow for indefinite proliferation. They are generally easier to culture, provide a consistent and reproducible cell source, and are well-suited for high-throughput screening. [7] The trade-off is a potential reduction in physiological relevance, as these cells can accumulate genetic mutations over time and may not fully represent the characteristics of normal tissues.[5]

| Feature                 | Primary Cells       | Immortalized Cell Lines               |
|-------------------------|---------------------|---------------------------------------|
| Physiological Relevance | High                | Moderate to Low                       |
| Lifespan                | Finite              | Infinite                              |
| Genetic Stability       | High                | Prone to genetic drift                |
| Reproducibility         | Variable            | High                                  |
| Ease of Culture         | More demanding      | Generally easier                      |
| Cost                    | Higher initial cost | More cost-effective for long-term use |

## The Third Dimension: Moving Beyond Monolayers with 3D Cell Culture

Traditional two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, has been a cornerstone of toxicology for decades.[8] However, this approach fails to recapitulate the complex cellular interactions and microenvironment of in vivo tissues.[2] Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as a more physiologically relevant alternative.[9]

- Spheroids are aggregates of one or more cell types that self-assemble into a spherical structure. They are relatively simple to generate and can be used to model aspects of tissue architecture and diffusion gradients for nutrients, oxygen, and test compounds.
- Organoids are more complex 3D structures derived from stem cells that self-organize to form miniaturized and simplified versions of organs.[10] They can contain multiple organ-specific cell types and exhibit a degree of the structural and functional complexity of their in vivo counterparts, making them powerful tools for predictive toxicology.

The enhanced complexity of 3D models allows for a more accurate assessment of a compound's toxicity, better-predicting organ-specific effects like drug-induced liver injury (DILI), cardiotoxicity, and nephrotoxicity.[2][11]

## Foundational Toxicological Assays: A Step-by-Step Guide

A standard battery of in vitro tests is typically employed to assess a compound's toxicological profile, beginning with evaluations of cytotoxicity and genotoxicity.

### Cytotoxicity Assays: Gauging Cell Viability

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells, ultimately leading to cell death.[12] These assays are often used as a primary screen to determine the concentration range of a test compound for further, more detailed studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on metabolic activity. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

#### Protocol: MTT Cytotoxicity Assay

##### Materials:

- Cells of interest
- Complete cell culture medium
- 96-well flat-bottom sterile plates
- Test compound
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
- Multi-well spectrophotometer (plate reader)

##### Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and proliferate for 24 hours.
- **Compound Exposure:** Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls.
- **Incubation:** Incubate the plate for a duration relevant to the study (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **MTT Addition:** Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

- **Formazan Formation:** Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength between 500 and 600 nm (typically 570 nm) using a plate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

The Lactate Dehydrogenase (LDH) release assay is another common method for determining cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14] The amount of LDH in the supernatant is therefore proportional to the number of dead or dying cells.[15]

#### Protocol: LDH Release Assay

#### Materials:

- Cells of interest
- Complete cell culture medium
- 96-well flat-bottom sterile plates
- Test compound
- Lysis buffer (e.g., 1% Triton X-100)
- Commercially available LDH assay kit (containing substrate, cofactor, and dye)
- Multi-well spectrophotometer (plate reader)

#### Procedure:

- Cell Seeding and Compound Exposure: Follow steps 1-3 of the MTT assay protocol.
- Prepare Controls:
  - Spontaneous LDH release: Vehicle-treated cells.
  - Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.
- Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
- Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
- Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
- Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).[5]
- Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

## Genotoxicity Assays: Detecting DNA Damage

Genotoxicity assays are designed to identify substances that can cause damage to the genetic material of cells.[16] Such damage can lead to mutations and potentially cancer, making these assays a critical component of safety assessment.[17]

The in vitro micronucleus assay is a widely used method for detecting both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosomal loss).[18] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[7][17] The assay is typically performed in the presence of cytochalasin B, an inhibitor of cytokinesis, which

results in the accumulation of binucleated cells, making it easier to score micronuclei.[16][17]  
[19]

Protocol: In Vitro Micronucleus Assay (OECD 487)

Materials:

- Human lymphocytes or a suitable cell line (e.g., TK6, CHO)[11][18]
- Complete cell culture medium
- Test compound
- Cytochalasin B
- Mitotic inhibitor (e.g., colcemid) - optional, for aneugen assessment
- Hypotonic solution (e.g., 0.075 M KCl)
- Fixative (e.g., methanol:acetic acid, 3:1)
- DNA stain (e.g., Giemsa, DAPI, or SYBR Green)
- Microscope slides
- Fluorescence microscope

Procedure:

- Cell Culture and Exposure: Culture the cells and expose them to at least three concentrations of the test compound, along with positive and negative (vehicle) controls, for a short (3-6 hours) and long (equivalent to 1.5-2 cell cycles) duration.[18]
- Cytochalasin B Addition: Add cytochalasin B to the cultures at a concentration that effectively blocks cytokinesis without being overly toxic.[17]
- Cell Harvest: At an appropriate time after exposure (allowing for at least one cell division), harvest the cells by centrifugation.

- Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution to swell the cells.
- Fixation: Fix the cells with a freshly prepared fixative.
- Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
- Staining: Stain the slides with a suitable DNA stain.
- Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
- Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the negative control. A dose-dependent and statistically significant increase in micronucleated cells indicates a positive result.[\[18\]](#)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[\[20\]](#) The principle of the assay is that when cells with damaged DNA are embedded in agarose, lysed, and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail."[\[12\]](#) The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol: Alkaline Comet Assay

Materials:

- Cells of interest
- Low melting point agarose
- Normal melting point agarose
- Microscope slides
- Lysis solution (high salt and detergent)
- Alkaline electrophoresis buffer (pH > 13)

- Neutralization buffer
- DNA stain (e.g., SYBR Green, propidium iodide)
- Fluorescence microscope with image analysis software

Procedure:

- Slide Preparation: Coat microscope slides with normal melting point agarose.
- Cell Encapsulation: Mix the cell suspension with low melting point agarose and layer it onto the prepared slides.
- Lysis: Immerse the slides in lysis solution to remove cell membranes and histones, leaving behind the nucleoid containing the DNA.[\[12\]](#)
- DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.[\[12\]](#)
- Electrophoresis: Subject the slides to electrophoresis at a low voltage. The fragmented DNA will migrate towards the anode.
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
- Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the DNA damage, typically by measuring the percentage of DNA in the tail, tail length, and tail moment.
- Data Analysis: Compare the level of DNA damage in treated cells to that in control cells.

## Advanced and High-Throughput Approaches

The demand for more rapid and predictive toxicological screening has led to the development of advanced in vitro systems and high-throughput screening (HTS) platforms.

### Organ-on-a-Chip

Organ-on-a-chip technologies involve the use of microfluidic devices to create microenvironments that mimic the structure and function of human organs. These systems allow for the co-culture of different cell types and the application of mechanical forces, providing a more dynamic and physiologically relevant model for toxicity testing.

## High-Throughput Screening (HTS)

HTS combines automation, robotics, and miniaturized assays to test thousands of compounds in a short period.[21] This approach is widely used in early-stage drug discovery to identify potentially toxic compounds and prioritize them for further investigation.[21] HTS assays can be adapted to measure a variety of toxicological endpoints, including cytotoxicity, genotoxicity, and specific mechanisms of toxicity.[21]

## Validation and Regulatory Acceptance

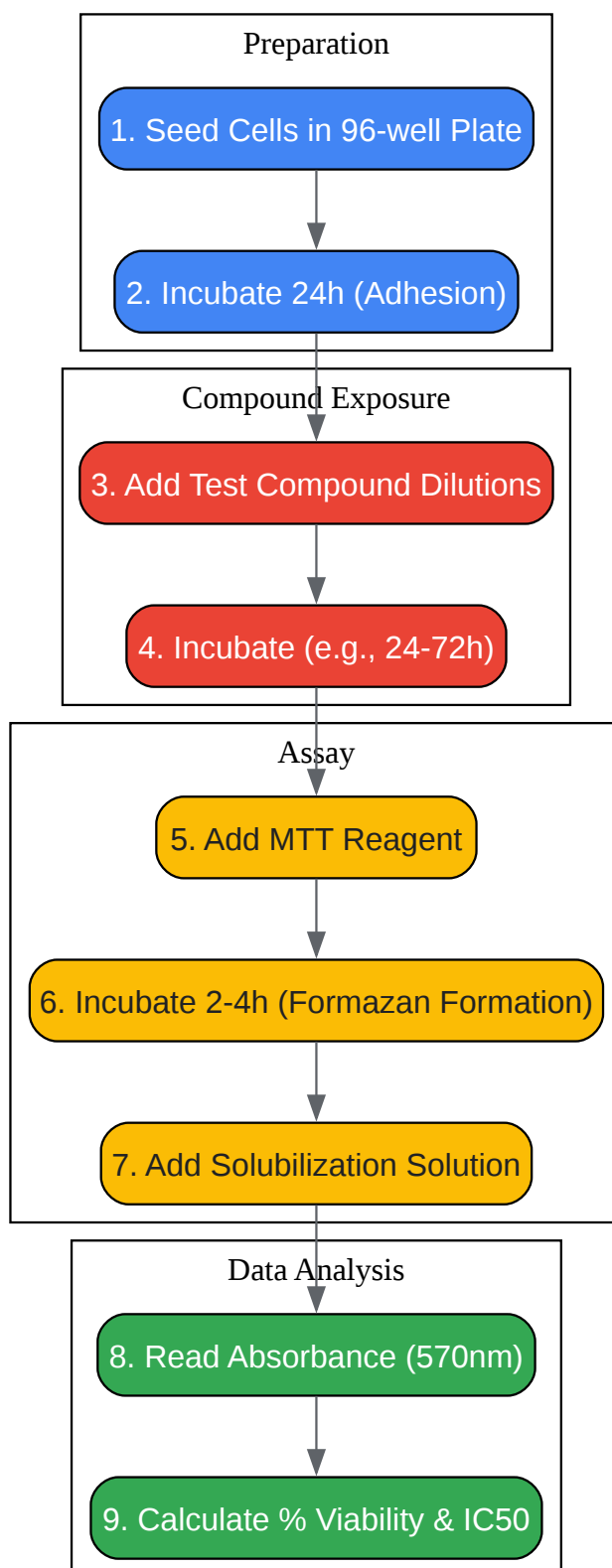
For in vitro toxicology data to be used in regulatory decision-making, the test methods must undergo a rigorous validation process to demonstrate their reliability and relevance.[18] International bodies, such as the Organisation for Economic Co-operation and Development (OECD), have established guidelines for the validation and implementation of in vitro test methods.[22][23] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA) are increasingly accepting data from validated in vitro assays as part of the safety assessment for new drugs and chemicals, often in a weight-of-evidence approach.[24][25]

## Conclusion and Future Perspectives

Cell culture-based methods have become indispensable tools in modern toxicology. They provide a means to gain mechanistic insights into toxicity, reduce reliance on animal testing, and accelerate the safety assessment of new compounds. The continued development of more sophisticated in vitro models, such as organoids and organ-on-a-chip systems, coupled with the power of high-throughput screening and genomics, promises to further enhance the predictive capacity of toxicological research, ultimately leading to safer products and improved human health.

## Visualizations

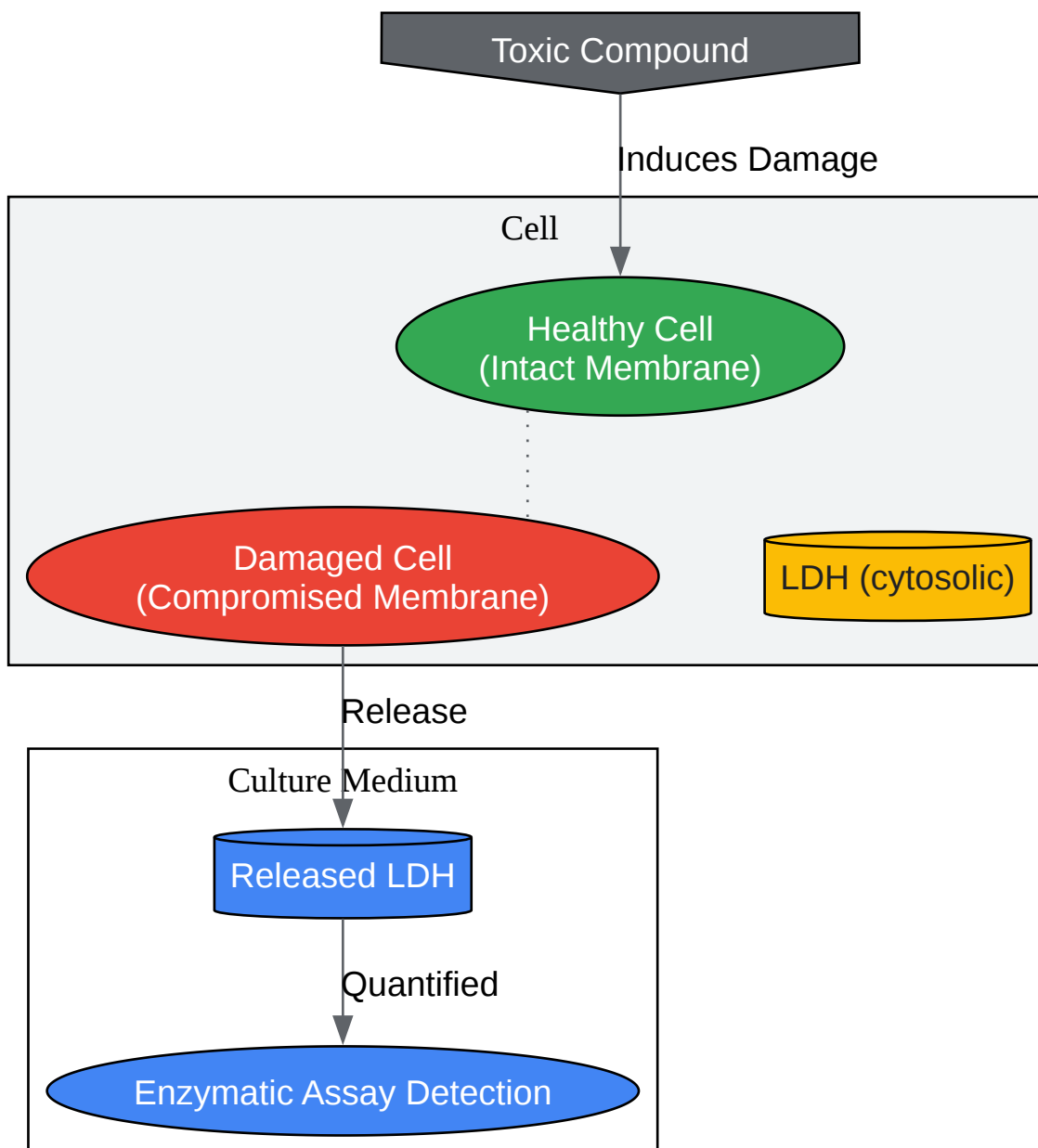
### Experimental Workflow: MTT Cytotoxicity Assay



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Caption: Workflow for MTT Cytotoxicity Assay.

## Signaling Pathway: Mechanism of LDH Release



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Caption: Mechanism of LDH Release from Damaged Cells.

## References

- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [\[Link\]](#)

- XCellR8. (n.d.). In Vitro Micronucleus Test. Retrieved from [\[Link\]](#)
- G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity. Retrieved from [\[Link\]](#)
- Doak, S. H., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Retrieved from [\[Link\]](#)
- OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [\[Link\]](#)
- Doak, S. H., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). MTT assay. Retrieved from [\[Link\]](#)
- RIVM. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Mechanism of action of SYBR Green 1 dye. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Biochemistry, Lactate Dehydrogenase. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [\[Link\]](#)
- PCR Biosystems. (n.d.). SYBR Green vs SyGreen: what are they? Retrieved from [\[Link\]](#)
- Nature. (n.d.). Measuring DNA modifications with the comet assay: a compendium of protocols. Retrieved from [\[Link\]](#)

- National Center for Biotechnology Information. (n.d.). Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Validation of an LDH Assay for Assessing Nanoparticle Toxicity. Retrieved from [\[Link\]](#)
- Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. *Environmental and Molecular Mutagenesis*, 35(3), 206-221. Retrieved from [\[Link\]](#)
- Knopper, L. D. (n.d.). USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. Retrieved from [\[Link\]](#)
- BNO News. (2025, April 7). The role of LDH assay kits in assessing cell damage and toxicity. Retrieved from [\[Link\]](#)
- Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. *Current Protocols in Toxicology*, 76(1), 2.25.1-2.25.14. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Micronucleus Assay: The State of Art, and Future Directions. Retrieved from [\[Link\]](#)
- Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. *Frontiers in Toxicology*, 5, 1171960. Retrieved from [\[Link\]](#)
- Scilit. (n.d.). Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Comet assay: a versatile but complex tool in genotoxicity testing. Retrieved from [\[Link\]](#)
- OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [\[Link\]](#)
- Agilent. (n.d.). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Retrieved from [\[Link\]](#)

- ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [[Link](#)]
- Jagetia, G. C., & Jyothi, P. (1998). A method to score micronuclei in vivo using cytochalasin B-induced cytokinesis block. *Mutation Research*, 401(1-2), 33-37. Retrieved from [[Link](#)]
- MDPI. (n.d.). Suitability of the In Vitro Cytokinesis-Block Micronucleus Test for Genotoxicity Assessment of TiO<sub>2</sub> Nanoparticles on SH-SY5Y Cells. Retrieved from [[Link](#)]
- TSAR. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [[Link](#)]
- Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. *Frontiers in Toxicology*. Retrieved from [[Link](#)]
- U.S. Food and Drug Administration. (2016, February 16). IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. Retrieved from [[Link](#)]
- OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [[Link](#)]
- Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [[Link](#)]
- ResearchGate. (2025, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [[Link](#)]
- BioBoston Consulting. (2025, October 20). Toxicology Studies in IND Applications: What Regulators Expect. Retrieved from [[Link](#)]
- Auxochromofours. (2025, September 9). IND & NDA Submissions: Non-Clinical Toxicology Guide. Retrieved from [[Link](#)]

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [[Link](#)]
- Regulations.gov. (n.d.). Content and Format of INDs for Phase 1 Studies of Drugs, Inclu. Retrieved from [[Link](#)]
- U.S. Food and Drug Administration. (n.d.). Investigational New Drug (IND) Application. Retrieved from [[Link](#)]

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## Sources

- 1. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [oecd.org](https://oecd.org) [[oecd.org](https://oecd.org)]
- 8. MTT assay - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 9. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 10. IND & NDA Submissions: Non-Clinical Toxicology Guide [[auxochromofours.com](https://auxochromofours.com)]
- 11. [criver.com](https://criver.com) [[criver.com](https://criver.com)]
- 12. [agilent.com](https://agilent.com) [[agilent.com](https://agilent.com)]
- 13. [info.gbiosciences.com](https://info.gbiosciences.com) [[info.gbiosciences.com](https://info.gbiosciences.com)]

- [14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [15. bnonews.com](#) [bnonews.com]
- [16. mdpi.com](#) [mdpi.com]
- [17. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [18. x-cellr8.com](#) [x-cellr8.com]
- [19. discovery.researcher.life](#) [discovery.researcher.life]
- [20. Comet assay: a versatile but complex tool in genotoxicity testing - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [21. thepsci.eu](#) [thepsoci.eu]
- [22. oecd.org](#) [oecd.org]
- [23. OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines | European Society of Toxicology In Vitro](#) [estiv.org]
- [24. fda.gov](#) [fda.gov]
- [25. fda.gov](#) [fda.gov]
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